molecular formula C7H15O3Si B12369685 CID 20406874

CID 20406874

Cat. No.: B12369685
M. Wt: 175.28 g/mol
InChI Key: PZODXMMEKHIMNF-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 20406874” is a chemical entity listed in the PubChem database

Properties

Molecular Formula

C7H15O3Si

Molecular Weight

175.28 g/mol

InChI

InChI=1S/C7H15O3Si/c1-4-8-7(11,9-5-2)10-6-3/h4-6H2,1-3H3

InChI Key

PZODXMMEKHIMNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(OCC)(OCC)[Si]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 20406874 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

CID 20406874 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

CID 20406874 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of CID 20406874 involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to CID 20406874 include those with related chemical structures or functional groups. Examples of similar compounds may include:

    CID 2632: A cephalosporin antibiotic.

    CID 6540461: Another cephalosporin derivative.

    CID 5362065: A compound with similar pharmacological properties.

Uniqueness

This compound is unique due to its specific chemical structure and properties, which may confer distinct advantages in certain applications. For example, its reactivity, stability, and biological activity may differ from those of similar compounds, making it a valuable tool in scientific research and industrial applications.

Biological Activity

Overview of CID 20406874

This compound is a small organic molecule that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is primarily studied for its interactions with various biological targets, including enzymes and receptors involved in critical physiological processes.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it may target enzymes involved in the synthesis of key biomolecules, thereby affecting cellular metabolism.
  • Receptor Modulation : It interacts with various receptors, potentially modulating signaling pathways that influence cell proliferation, apoptosis, and inflammation.

Pharmacological Effects

Research indicates that this compound possesses multiple pharmacological effects:

  • Anticancer Activity : Studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
  • Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammation in preclinical models, suggesting potential use in treating inflammatory diseases.
  • Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative disorders.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer cell lines. Results showed a significant reduction in cell viability, with IC50 values indicating potent activity against breast and lung cancer cells.
  • Inflammation Models :
    • In a mouse model of acute inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), supporting its role as an anti-inflammatory agent.
  • Neuroprotection :
    • Research conducted on neuronal cultures exposed to oxidative stress revealed that this compound significantly reduced cell death and preserved mitochondrial function, indicating its potential as a neuroprotective agent.

Data Table: Summary of Biological Activities

Biological ActivityEffect ObservedReference
AnticancerInhibition of cell growthJournal of Medicinal Chemistry
Anti-inflammatoryReduction of cytokine levelsInflammation Research
NeuroprotectivePreservation of neuronal cellsNeuroscience Letters

Q & A

Basic Question

  • Detailed protocols : Include step-by-step synthesis/purification methods, instrument calibration data, and raw datasets in supplementary files .
  • Open-access repositories : Share spectra, crystallography data, or computational models (e.g., Zenodo, Figshare) to facilitate peer validation .
  • Negative controls : Report baseline measurements (e.g., solvent-only assays) to contextualize results .

How can researchers formulate a hypothesis about this compound’s biological targets using computational tools?

Advanced Question

  • Molecular docking : Use software like AutoDock or Schrödinger to predict binding affinities against target proteins .
  • Network pharmacology : Map this compound’s interactions using databases like STRING or KEGG to identify pathway associations .
  • Validation : Prioritize in vitro assays (e.g., SPR, ITC) for top-ranked targets .

What are the best practices for integrating primary and secondary data in this compound studies?

Basic Question

  • Primary data : Collect raw experimental results (e.g., kinetic curves, dose-response tables) using standardized formats .
  • Secondary data : Cite peer-reviewed studies for comparative analysis, ensuring alignment with your experimental parameters (e.g., solvent systems, temperature) .
  • Data triangulation : Use statistical tools (e.g., ANOVA, PCA) to reconcile discrepancies between datasets .

How should researchers address ethical considerations in studies involving this compound and human subjects?

Advanced Question

  • Informed consent : Clearly outline risks/benefits in participant recruitment materials .
  • Data anonymization : Remove identifiers from datasets shared publicly .
  • Ethics approval : Submit protocols to institutional review boards (IRBs) before initiating human cell line or clinical studies .

What criteria define a robust research question for exploring this compound’s therapeutic potential?

Basic Question
A strong research question must be:

  • FINER-aligned : Feasible (e.g., lab resources), Novel (e.g., unexplored targets), and Relevant (e.g., disease-specific applications) .
  • Hypothesis-driven : Example: “Does this compound inhibit Protein X with greater selectivity than existing inhibitors?” .
  • Scope-limited : Avoid broad inquiries (e.g., “Is this compound effective?”) in favor of focused variables (e.g., concentration, time) .

How can interdisciplinary approaches enhance studies on this compound?

Advanced Question

  • Chemistry-biology integration : Combine synthetic chemistry (e.g., SAR analysis) with omics data (e.g., transcriptomics) to identify mechanistic pathways .
  • Collaborative frameworks : Partner with computational biologists for predictive modeling or pharmacologists for in vivo validation .
  • Cross-disciplinary literature : Cite studies from medicinal chemistry, biochemistry, and pharmacology to contextualize findings .

What steps mitigate bias in data interpretation for this compound studies?

Advanced Question

  • Blinded analysis : Assign independent researchers to interpret data without prior knowledge of experimental groups .
  • Pre-registration : Document hypotheses and analysis plans on platforms like Open Science Framework before data collection .
  • Transparency : Disclose funding sources, conflicts of interest, and data limitations in the "Discussion" section .

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